molecular formula C6H12ClNO2 B1375315 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1360547-44-9

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B1375315
CAS No.: 1360547-44-9
M. Wt: 165.62 g/mol
InChI Key: WRRNWHSNQWOUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides . It is used to activate amino acids, allowing them to form peptide bonds . This makes it a crucial component in the construction of biologically active molecules .

Mode of Action

The compound interacts with its targets, the amino acids, by activating them . This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides . The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains . The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues .

Pharmacokinetics

It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.

Result of Action

The primary result of the action of this compound is the synthesis of polypeptides . It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues . These molecules play a crucial role in various biological processes.

Biochemical Analysis

Biochemical Properties

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of polypeptides and drug intermediates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, affecting signal transmission in the central nervous system . The interaction with the NMDA receptor highlights its importance in modulating neurotransmission and synaptic plasticity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting as an analog of glycine at the NMDA receptor site, it affects the signal transmission in the central nervous system, which can lead to changes in neuronal activity and plasticity . This compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the NMDA receptor glycine site, influencing the receptor’s activity and modulating neurotransmission . This compound’s ability to interact with the NMDA receptor and affect signal transmission is a key aspect of its mechanism of action. Additionally, it may influence enzyme activity, either by inhibition or activation, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its good chemical stability, which ensures consistent results in experiments . Its long-term effects on cellular function, stability, and degradation need to be carefully monitored in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmission and synaptic plasticity. At higher doses, there could be potential toxic or adverse effects, which need to be carefully evaluated . Understanding the dosage thresholds and their impact on animal models is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of polypeptides and drug intermediates, contributing to the construction of biologically active molecules . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, highlighting its importance in biochemical research and medicinal chemistry.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical experiments and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research.

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRNWHSNQWOUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.